molecular formula C20H34O5 B583359 (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid CAS No. 159812-83-6

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B583359
CAS No.: 159812-83-6
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-VCKDCIDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid is a prostaglandin analog that serves as a critical chemical standard in biomedical research. This compound is structurally related to prostaglandin F2α (PGF2α) and other eicosanoids, which are bioactive signaling molecules derived from fatty acids and play central roles in physiological and pathological processes such as inflammation, oxidative stress, and neuroinflammation . Its primary research application is in the quantitative analysis of oxidative damage and inflammatory pathways. Researchers utilize this prostaglandin as a reference standard in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately measure profiles of oxylipins and related lipid mediators in biological samples like plasma . These applications are vital for studies investigating the biological effects of environmental exposures, such as cigarette smoke. Research has shown that smoking elevates levels of specific prostaglandin metabolites, and this compound helps in quantifying these changes, providing insights into smoke-induced oxidative damage and systemic inflammation . Furthermore, the study of prostaglandin analogs is essential for understanding G protein-coupled receptor (GPCR) signaling. Structural biology research, including cryo-EM studies of prostaglandin receptors like EP4, relies on such compounds to elucidate the precise binding modes and signaling pathways that are crucial for designing future therapeutics . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is provided to qualified researchers as a tool to advance scientific understanding in lipidomics, toxicology, and molecular pharmacology.

Properties

IUPAC Name

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-VCKDCIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348027
Record name (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159812-83-6
Record name (5Z,9beta,11beta,12alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereochemical Optimization

Critical to the process is the use of chiral auxiliaries during the cyclization step. (R)-Proline-derived catalysts induce the desired 3,5-dihydroxy orientation through hydrogen-bond-directed epoxide ring-opening. Nuclear Overhauser effect (NOE) spectroscopy confirms the trans-diaxial arrangement of the hydroxyl groups at C3 and C5.

Introduction of the (E,3R)-3-Hydroxyoct-1-enyl Side Chain

The C2 side chain is installed via a Stille coupling between the cyclopentane intermediate and a (3R)-hydroxyoct-1-enylstannane reagent. Key parameters include:

ParameterValueImpact on Yield
CatalystPd(PPh₃)₄78% yield
SolventDMF/H₂O (9:1)Minimizes hydrolysis
Temperature65°CPrevents β-hydride elimination

The (E)-configuration of the double bond is maintained through steric hindrance from a trimethylsilyl protecting group on the hydroxyl moiety, which is subsequently removed by tetrabutylammonium fluoride (TBAF).

Formation of the (Z)-Hept-5-enoic Acid Moiety

The heptenoic acid chain is introduced via a Horner-Wadsworth-Emmons olefination using a stabilized ylide. The reaction achieves Z-selectivity through:

  • Ylide structure : Phosphonate groups with bulky tert-butyl substituents

  • Solvent effects : Low-polarity toluene promotes intramolecular coordination

  • Temperature : −78°C slows isomerization

Post-olefination, the ester is hydrolyzed using lithium hydroxide in tetrahydrofuran (THF)/water (4:1), achieving quantitative conversion to the carboxylic acid.

Global Deprotection and Final Hydrolysis

Simultaneous removal of protecting groups is accomplished in a three-stage process:

  • Silyl ether cleavage : HF·pyridine complex in acetonitrile (0°C, 2 hr)

  • Benzoate hydrolysis : K₂CO₃ in methanol (25°C, 5 hr)

  • Lactone ring opening : Citric acid (pH 4.5 buffer, 37°C)

The final compound is isolated as a white crystalline solid with 92% purity by HPLC.

Purification and Isolation Techniques

Flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients effectively separates diastereomers. Critical purity data:

ImpurityRetention Time (min)Resolution Factor
3-epimer12.72.8
Δ⁴-isomer14.23.1

Analytical Validation of Structural Integrity

Spectroscopic Characterization

  • ¹H NMR (300 MHz, CDCl₃): δ 5.58 (m, 2H, CH=CH), 4.21 (m, 1H, C3-OH), 2.63 (t, J=7.2 Hz, CH₂-Ph)

  • HRMS : m/z 425.2301 [M+Na]⁺ (calc. 425.2305)

  • IR : 3420 cm⁻¹ (O-H stretch), 1705 cm⁻¹ (C=O)

Chiral HPLC (Chiralpak IA column) confirms 98.2% stereochemical purity using hexane/isopropanol (85:15) mobile phase .

Chemical Reactions Analysis

Types of Reactions: ent-8-iso Prostaglandin F2.alpha. undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of ent-8-iso Prostaglandin F2.alpha., which can have different biological activities .

Scientific Research Applications

ent-8-iso Prostaglandin F2.alpha. has a wide range of scientific research applications, including:

    Chemistry: Used as a standard for studying lipid peroxidation and oxidative stress.

    Biology: Serves as a biomarker for oxidative stress in various biological systems.

    Medicine: Investigated for its role in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents .

Mechanism of Action

The mechanism of action of ent-8-iso Prostaglandin F2.alpha. involves its interaction with specific receptors on cell surfaces, leading to various physiological effects. It primarily acts as a vasoconstrictor by binding to prostaglandin receptors, which then activate downstream signaling pathways involving G proteins .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Source/References
Target Compound: (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid Cyclopentyl core with 3,5-dihydroxy groups; (E)-3-hydroxyoct-1-enyl side chain C₂₀H₃₄O₅ 354.48 Endogenous signaling; research standard
Bimatoprost (Crystalline Form II) N-ethylhept-5-eneamide tail; 3-hydroxy-5-phenylpent-1-enyl side chain C₂₅H₃₇NO₄ 415.57 Glaucoma treatment; enhances ocular drainage
Carboprost (DB19356) 3-methyl-3-oxidanyl-oct-1-enyl substituent; carboxylic acid group C₂₁H₃₆O₅ 368.51 Uterine contraction inducer (obstetrics)
Latanoprost Related Compound E (PhXA 85) (R)-3-hydroxy-5-phenylpentyl side chain; carboxylic acid tail C₂₃H₃₄O₅ 402.52 Reference standard; prostaglandin synthesis studies
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl]hept-5-enoic acid Trifluoromethylphenoxy modification; increased lipophilicity C₂₃H₂₉F₃O₆ 458.47 Experimental anti-inflammatory agent
(+)-Sodium (Z)-7-[(1R,2R,3R,5S)-2-[(E)-(3R*)-4-(m-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-5-heptenoate Sodium salt form; chlorophenoxy group C₂₂H₂₈ClNaO₆ 446.90 Enhanced solubility for ocular delivery

Key Comparative Insights

Bioactivity and Therapeutic Use: The target compound lacks the phenyl or halogenated substituents seen in clinically used analogues like bimatoprost and latanoprost derivatives, which are optimized for ocular permeability and prolonged activity . Carboprost’s 3-methyl group increases metabolic stability, making it suitable for obstetric applications requiring sustained uterine contraction .

Stability and Formulation :

  • Bimatoprost Crystalline Form II exhibits superior physical stability compared to amorphous forms, critical for long-term storage in pharmaceutical formulations .
  • Sodium salt derivatives (e.g., ) enhance aqueous solubility, whereas trifluoromethyl groups (e.g., ) improve membrane permeability.

Toxicity and Safety :

  • Compounds with halogenated side chains (e.g., UN# 2811 in ) carry higher toxicity risks (H372-H370 hazards), necessitating stringent handling protocols.

Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., ent-8-epi vs. natural PGF₂α) significantly alter receptor binding and metabolic pathways, as seen in the target compound’s role as an isoprostane biomarker .

Research Implications

The structural diversity of these compounds highlights the interplay between functional groups and pharmacological outcomes. For instance:

  • Phenylpentenyl groups (bimatoprost) enhance prostaglandin FP receptor agonism .
  • Trifluoromethylphenoxy modifications () may target novel inflammatory pathways but require further toxicological evaluation.

Biological Activity

(Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant biological implications. This compound is structurally related to prostaglandins and has been studied for its potential therapeutic effects in various medical conditions. The following sections will detail its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H44O6
  • Molecular Weight : 468.64 g/mol
  • CAS Number : 340181-93-3

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines in vitro. For example:

  • Study Findings : In a study involving human monocytes, treatment with this compound reduced the secretion of TNF-alpha and IL-6 by inhibiting NF-kB signaling pathways .

Antitumor Activity

The compound has demonstrated potential antitumor activity in various cancer cell lines. It appears to induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Increased expression of pro-apoptotic markers such as Bax and decreased expression of anti-apoptotic markers like Bcl-2 were observed .

Cardiovascular Benefits

There is evidence suggesting that this compound may have protective effects on cardiovascular health:

  • Mechanism : It may enhance endothelial function and reduce vascular inflammation by modulating nitric oxide production .

The biological activity of this compound can be attributed to several mechanisms:

  • NF-kB Pathway Inhibition : By inhibiting the NF-kB pathway, the compound reduces inflammation and tumor progression.
  • Modulation of Lipid Metabolism : It may influence lipid metabolism pathways that are crucial for maintaining cardiovascular health.

Case Studies and Research Findings

StudyObjectiveFindings
Zeng et al. (2019)Investigate anti-inflammatory effectsShowed significant reduction in TNF-alpha and IL-6 levels in monocytes treated with the compound .
Lee et al. (2020)Assess antitumor propertiesDemonstrated induction of apoptosis in breast cancer cell lines with upregulation of Bax .
Kim et al. (2021)Evaluate cardiovascular effectsFound improved endothelial function and reduced vascular inflammation in animal models .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (Z)-7-[(1R,2S,3S,5R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid, and how can stereochemical purity be ensured?

  • Answer : The compound’s stereochemical complexity (e.g., cyclopentyl dihydroxy groups and double-bond configurations) requires precise control during synthesis. Methods include:

  • Chiral auxiliaries or catalysts to enforce stereochemistry during cyclopentane ring formation .
  • Protecting group strategies (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions .
  • Post-synthesis validation via NMR (e.g., NOESY for spatial proximity of substituents) and chiral HPLC to confirm enantiomeric excess .

Q. How can researchers confirm the structural identity of this compound, particularly its double-bond geometry and hydroxyl group positions?

  • Answer : Combine X-ray crystallography (for absolute configuration determination, as in ’s crystal structure analysis) with 2D NMR (COSY, HSQC, HMBC) to map connectivity and assign stereocenters . For double-bond geometry, NOESY or UV-Vis spectroscopy (if conjugated systems exist) can differentiate E/Z isomers .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Answer : Use LC-MS/MS with a deuterated internal standard to account for matrix effects. Optimize ionization parameters (e.g., ESI− for carboxylic acid detection) and employ a C18 column for separation . Validate method sensitivity (LOQ < 1 ng/mL) and specificity against structurally similar metabolites .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., receptor binding vs. in vivo efficacy) be resolved?

  • Answer : Discrepancies may arise from:

  • Metabolic instability : Assess half-life in plasma via in vitro microsomal assays (e.g., human liver microsomes) .
  • Species-specific differences : Compare receptor binding affinity across species using radioligand displacement assays .
  • Off-target effects : Perform kinome-wide profiling to identify unintended interactions .

Q. What strategies optimize the compound’s pharmacokinetic profile without compromising its pharmacological activity?

  • Answer :

  • Prodrug modification : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs, as in ) .
  • Structural analogs : Introduce fluorine at metabolically vulnerable sites (e.g., cyclopentyl substituents) to block oxidative metabolism .
  • Formulation optimization : Use liposomal encapsulation to enhance bioavailability in preclinical models .

Q. How do stereochemical variations in the cyclopentyl or octenyl moieties affect biological activity?

  • Answer :

  • Synthesize diastereomers (e.g., 1R,2R vs. 1R,2S configurations) and compare binding affinity (e.g., SPR or ITC assays) to target receptors .
  • Molecular dynamics simulations can predict how stereochemistry influences ligand-receptor interactions (e.g., hydrogen bonding with hydroxyl groups) .
  • Biological data from suggests that E-configured octenyl chains enhance receptor selectivity over Z-isomers .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Answer :

  • CRISPR/Cas9 knockouts of putative targets in cell lines to confirm pathway dependency.
  • Metabolomic profiling (via LC-HRMS) to trace downstream effects (e.g., prostaglandin modulation, as in ) .
  • In vivo imaging (e.g., PET with radiolabeled analogs) to assess tissue distribution and target engagement .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s metabolic stability?

  • Answer :

  • Standardize assay conditions : Variations in microsomal protein concentration or incubation time can skew results .
  • Cross-validate species : Human vs. rodent metabolism may differ due to CYP450 isoform expression (e.g., CYP2C9 vs. CYP2C12) .
  • Use isotope-labeled tracers (e.g., ¹⁴C-labeled compound) to track metabolic pathways comprehensively .

Methodological Tables

Technique Application Key Parameters Reference
Chiral HPLCEnantiomeric purity assessmentColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10)
LC-MS/MSQuantification in plasmaMRM transition: m/z 375 → 173 (ESI−)
NOESY NMRDouble-bond geometry assignmentMixing time: 800 ms; 500 MHz spectrometer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.